Product packaging for Methyl (2R)-amino(1H-imidazol-5-yl)acetate(Cat. No.:CAS No. 695811-28-0)

Methyl (2R)-amino(1H-imidazol-5-yl)acetate

Cat. No.: B11765345
CAS No.: 695811-28-0
M. Wt: 155.15 g/mol
InChI Key: OGMOTDKKHYWKNN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Contemporary Significance of Imidazole-Containing Structures in Chemical Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, holds a privileged position in chemistry and biology. First synthesized by Heinrich Debus in 1858, this seemingly simple scaffold has proven to be a cornerstone of modern chemical research. nih.gov Its unique physicochemical properties, including aromaticity, amphoteric nature (acting as both a weak acid and a weak base), and capacity for hydrogen bonding, make it a versatile component in a vast array of molecular architectures. nih.gov

Historically, the significance of imidazole was first recognized through its presence in essential biomolecules. It forms the side chain of the proteinogenic amino acid histidine, which plays a critical role in enzyme catalysis and proton transfer mechanisms within proteins. nih.gov Furthermore, the imidazole core is found in other vital natural products like histamine (B1213489), purines in DNA, and certain alkaloids.

In the contemporary era, the importance of the imidazole scaffold has expanded dramatically, particularly in medicinal chemistry. Its ability to engage in multiple types of interactions, such as hydrogen bonds and hydrophobic forces, allows imidazole-containing compounds to bind effectively to a wide range of biological targets like enzymes and receptors. This has led to the development of numerous successful drugs across various therapeutic areas. The rapid growth in imidazole-based medicinal chemistry underscores the potential of its derivatives for treating numerous diseases. This has led to research into imidazole compounds as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The utility of imidazole extends beyond medicine into fields like catalysis and the development of sustainable materials, where its unique electronic and structural properties are harnessed for novel applications.

Rationale for Comprehensive Investigation of Methyl (2R)-amino(1H-imidazol-5-yl)acetate and Chiral Amino Acid Derivatives

The field of chemical synthesis, particularly for pharmaceutical and biological applications, places a high premium on chirality. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers (mirror-image isomers) often exhibiting vastly different effects. Chiral amino acids and their derivatives are fundamental building blocks in this context, serving as versatile starting materials for the asymmetric synthesis of complex molecules. rsc.org While the 20 standard proteinogenic amino acids are common, non-proteinogenic amino acids—those not naturally encoded in the genome for protein synthesis—offer unique structural motifs for designing novel therapeutics and chemical probes. wikipedia.org

The comprehensive investigation of this compound is driven by its identity as a non-proteinogenic, chiral amino acid derivative that combines two highly significant chemical moieties: the imidazole ring and a chiral α-amino ester framework. As a derivative of histidine, it provides a stereochemically defined scaffold that is primed for incorporation into larger, more complex structures.

The rationale for its detailed study can be summarized as follows:

A Versatile Chiral Building Block: The molecule serves as a valuable intermediate in organic synthesis. The methyl ester provides a reactive handle for transformations like amide bond formation, a cornerstone of peptide synthesis, while the amino group can be protected and deprotected as needed. rsc.orgkns.org

Probing Biological Systems: Incorporating this specific chiral building block into peptides or other small molecules allows researchers to create novel structures with tailored properties. The fixed (2R) stereochemistry is crucial for ensuring specific interactions with chiral biological targets like enzymes and receptors. frontiersin.orgnih.gov

Drug Discovery and Development: The combination of the biologically active imidazole core with a non-proteinogenic amino acid structure makes it an attractive scaffold for generating new drug candidates. Such "hybrid" molecules are central to modern drug discovery efforts, aiming to optimize activity, selectivity, and pharmacokinetic properties. chemscene.comresearchgate.net

The study of molecules like this compound is not just about the compound itself, but about its potential to unlock new avenues in chemical synthesis and the development of targeted, biologically active agents.

Detailed Research Findings

While specific research focusing exclusively on this compound is limited, extensive research on its constituent parts provides a clear picture of its scientific value.

Physicochemical Properties

The fundamental properties of this compound are well-defined, providing a baseline for its use in synthesis and molecular design.

PropertyValue
IUPAC Name methyl (2R)-2-amino-2-(1H-imidazol-5-yl)acetate
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Canonical SMILES COC(=O)C(C1=CN=CN1)N
Isomeric SMILES COC(=O)C@@HN
InChI Key OGMOTDKKHYWKNN-RXMQYKEDSA-N
Data sourced from available chemical databases. vulcanchem.com

Synthetic Utility and Research Applications

Research on related histidine derivatives demonstrates the synthetic strategies applicable to this compound. For instance, the synthesis of various histidine derivatives often involves the protection of the α-amino group (e.g., with a Boc group) followed by selective modification of the imidazole ring or esterification of the carboxylic acid. kns.orgnih.gov These established methods confirm that the title compound can be readily prepared and utilized in multi-step synthetic sequences.

Its primary value lies in its role as a chiral intermediate. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or reacted with amines to form amides, a key reaction in the construction of peptides and peptidomimetics. The ability to introduce a non-natural, imidazole-containing amino acid with a specific stereochemistry is of high interest for modifying the structure and function of peptides, potentially enhancing their stability or receptor affinity. nih.gov

The broader significance of the imidazole scaffold is highlighted by its presence in numerous marketed drugs, demonstrating the translational potential of research involving imidazole-containing building blocks.

Drug NameTherapeutic ApplicationImidazole Core Function
Metronidazole Antibacterial and AntiprotozoalThe nitroimidazole core is crucial for its mechanism of action.
Ketoconazole AntifungalThe imidazole ring is key to its inhibition of ergosterol (B1671047) synthesis.
Zoledronic Acid Treatment of Osteoporosis and Bone MetastasesThe imidazole ring is a key part of this third-generation bisphosphonate. ajgreenchem.com
Semaglutide Anti-diabetic and Weight ManagementContains a histidine-derived moiety as part of its complex peptide structure. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B11765345 Methyl (2R)-amino(1H-imidazol-5-yl)acetate CAS No. 695811-28-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

695811-28-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(1H-imidazol-5-yl)acetate

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)5(7)4-2-8-3-9-4/h2-3,5H,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

OGMOTDKKHYWKNN-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CN=CN1)N

Canonical SMILES

COC(=O)C(C1=CN=CN1)N

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2r Amino 1h Imidazol 5 Yl Acetate and Analogous Chiral Imidazole Derivatives

Strategic Approaches to Imidazole (B134444) Ring Synthesis and Functionalization

The construction and subsequent modification of the imidazole core are fundamental to the synthesis of Methyl (2R)-amino(1H-imidazol-5-yl)acetate and its analogs. A variety of synthetic strategies have been developed to build the heterocyclic ring and introduce desired functionalities in a controlled manner.

Cyclization Protocols and Multicomponent Reactions (e.g., Debus–Radziszewski reaction)

Multicomponent reactions (MCRs) are highly efficient for the synthesis of substituted imidazoles in a single step from simple starting materials. nih.gov One of the oldest and most well-known MCRs for imidazole synthesis is the Debus–Radziszewski reaction. mdpi.commdpi.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. mdpi.comwikipedia.org The process is valued for its atom economy and the ability to generate molecular diversity. nih.gov

The general mechanism of the Debus–Radziszewski synthesis is thought to occur in two main stages. First, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with an aldehyde to form the imidazole ring. wikipedia.org While effective for many imidazole syntheses, a significant drawback of the classical Debus-Radziszewski reaction can be the formation of side products and resulting in low yields. ijprajournal.com To address these limitations, various modifications and alternative MCRs have been developed. These newer methods often employ different catalysts or starting materials to improve yields and expand the scope of accessible imidazole derivatives. mdpi.comijprajournal.com

Reaction Reactants Key Features Potential Application for Target Compound
Debus-Radziszewski Reaction 1,2-Dicarbonyl, Aldehyde, AmmoniaOne-pot synthesis, forms the imidazole core.A glyoxal derivative, an aminoacetaldehyde equivalent, and ammonia could theoretically be used.
Modern MCRs Varies (e.g., α-azido chalcones, aldehydes, anilines)Often catalyzed, higher yields, broader substrate scope.Could offer a more controlled route to the functionalized amino acid side chain.

Regioselective Functionalization of Imidazole Core

Achieving the desired substitution pattern on the imidazole ring is critical. Regioselective functionalization allows for the introduction of substituents at specific positions of a pre-formed imidazole core. researchgate.net This is particularly important for the synthesis of asymmetrically substituted imidazoles like this compound.

The reactivity of the imidazole ring towards electrophilic substitution is highest at the C5 position, followed by the C4 and then the C2 position, which is the most acidic. nih.gov Protecting groups, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, can be employed to direct functionalization to specific positions. nih.gov For instance, by protecting the N1 position, it is possible to selectively arylate the C5 and C2 positions. nih.gov Furthermore, a "SEM-switch" strategy has been developed to transfer the protecting group from N1 to N3, thereby enabling functionalization at the otherwise less reactive C4 position. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of C-C and C-N bonds at various positions of the imidazole ring. researchgate.net These methods provide access to a wide range of functionalized imidazoles that would be difficult to synthesize through classical cyclization methods alone. researchgate.net

Position Reactivity Synthetic Strategy
C5High electrophilic reactivityDirect electrophilic substitution. nih.gov
C2Most acidic C-H bondDeprotonation followed by reaction with an electrophile. nih.gov
C4Less reactiveUse of directing groups or "protecting group switch" strategies. nih.gov

Denitrogenative Transformations and Other Novel Synthetic Routes

Novel synthetic routes to functionalized imidazoles continue to be developed, offering alternatives to traditional methods. One such approach involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.comnih.gov This method provides an efficient pathway to 2-substituted 1H-imidazole derivatives. mdpi.comnih.gov The reaction proceeds through an acid-mediated intramolecular cyclization of a 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole, followed by the opening of the triazole ring and insertion of an in-situ generated carbene intermediate into the O-H bond of an alcohol. mdpi.comnih.gov

This denitrogenative strategy allows for the synthesis of a variety of 2-(alkoxy(aryl)methyl)-1H-imidazoles in good to excellent yields. mdpi.com While this specific methodology yields 2-substituted imidazoles, the principle of using ring-transformation reactions of other heterocyclic systems represents a promising area for the development of new routes to other regioisomers of functionalized imidazoles.

Enantioselective Synthesis and Chiral Resolution Techniques for the (2R)-Stereoisomer

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, obtaining the (2R)-enantiomer of this compound in high purity is of utmost importance. This can be achieved through either enantioselective synthesis or chiral resolution of a racemic mixture.

Development of Stereoselective Catalytic Pathways

Enantioselective catalysis offers a direct and efficient route to chiral molecules. In the context of imidazole synthesis, chiral catalysts can be employed to control the stereochemistry of newly formed chiral centers. While specific catalytic pathways for the direct asymmetric synthesis of this compound are not widely reported, general principles of asymmetric catalysis can be applied.

For instance, chiral bicyclic imidazole catalysts have been successfully used in a variety of enantioselective transformations, including acylations and rearrangements. These catalysts, which possess a rigid bicyclic structure, create a well-defined chiral environment that can induce high levels of enantioselectivity. The development of analogous catalytic systems for the introduction of the amino acid moiety onto the imidazole core represents a promising avenue for the direct synthesis of the desired (2R)-stereoisomer.

Methods for Resolution of Enantiomeric Mixtures

When an enantioselective synthesis is not available or is inefficient, the resolution of a racemic mixture of methyl amino(1H-imidazol-5-yl)acetate is a viable alternative. Chiral resolution techniques separate the two enantiomers of a racemic compound.

One common method is the formation of diastereomeric salts. This involves reacting the racemic amino ester with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent.

Another powerful technique for chiral separation is chiral chromatography. In this method, a racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This technique can be highly effective for obtaining enantiomerically pure compounds.

Technique Principle Advantages Considerations
Diastereomeric Salt Formation Formation of separable diastereomeric salts with a chiral resolving agent.Can be cost-effective for large-scale separations.Requires a suitable resolving agent and optimization of crystallization conditions.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.High separation efficiency, applicable to a wide range of compounds.Can be more expensive, especially for large-scale applications.

Synthesis of Diverse Structural Analogs and Derivatives for Research

The core structure of this compound serves as a valuable template for the development of a wide array of structural analogs and derivatives. These modifications are crucial for exploring structure-activity relationships (SAR), developing novel catalysts, and creating sophisticated molecular probes for chemical biology research. Advanced synthetic methodologies enable precise control over the chiral center and allow for systematic modifications at the ester and amino functionalities, the imidazole ring, and the acetate (B1210297) side chain.

Modification of the Ester Moiety and Amino Group

The ester and primary amino groups of this compound are primary sites for chemical modification to modulate the compound's physicochemical properties and biological interactions.

The esterification of the parent amino acid is a fundamental step. A facile and efficient method for preparing amino acid methyl esters involves the use of methanol (B129727) with trimethylchlorosilane at room temperature. nih.gov This method is compatible with a wide range of natural and synthetic amino acids, providing good to excellent yields under mild conditions. nih.gov Beyond simple methyl esters, the ester moiety can be varied by using different alcohols in the esterification process to generate ethyl, benzyl, or other alkyl esters, thereby altering properties like solubility and susceptibility to hydrolysis.

Functional GroupModification TypeReagents/MethodResulting MoietyReference
EsterEsterificationMethanol/TrimethylchlorosilaneMethyl Ester nih.gov
EsterTransesterificationVarious Alcohols (e.g., Ethanol, Benzyl alcohol)Ethyl, Benzyl Esters-
AminoAcylationSuccinic Anhydride, Acetic AnhydrideAmide (charge altered) nih.gov
AminoReductive AlkylationAldehyde/Ketone + Reducing AgentSecondary/Tertiary Amine (charge retained) nih.gov
AminoCouplingSuccinimidyl Esters, IsothiocyanatesStable Amide or Thiourea Linkage nih.gov
AminoPeptide CouplingHBTU, Other Coupling AgentsAmide Bond with Amino Acids/Peptides acs.org

Introduction of Varied Substituents on the Imidazole Ring and Side Chain

The imidazole ring and its side chain are key targets for substitution to explore steric and electronic effects on molecular function. A multitude of synthetic strategies have been developed for the regiocontrolled synthesis of substituted imidazoles. rsc.org

Classic methods such as the Debus synthesis, which uses glyoxal, formaldehyde, and ammonia, provide a foundational route to C-substituted imidazoles, although often with modest yields. jetir.org Modern approaches offer greater efficiency and control. For instance, microwave-assisted synthesis using a heterogeneous Cr2O3 nanoparticle catalyst allows for the rapid, high-yield production of polysubstituted imidazoles in an aqueous solvent. researchgate.net One-pot, four-component reactions under solvent-free conditions can also yield 1,2,4-trisubstituted 1H-imidazoles efficiently. organic-chemistry.org

Specific substitutions on the imidazole ring can be achieved through various targeted reactions:

Aryl Substituents: 2-Aryl-1H-imidazoles can be prepared via the dehydrogenation of 2-aryl-Δ2-imidazolines. organic-chemistry.org

Nitro Group Introduction: The synthesis of compounds like methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate demonstrates the introduction of a nitro group, a common modification in medicinal chemistry, via the reaction of 4(5)-nitro-2-methylimidazole with methyl bromoacetate. nih.gov

Side Chain Alkylation: The active methylene group in the acetate side chain can be functionalized. For example, exhaustive methylation using methyl iodide and a strong base can introduce gem-dimethyl groups. nih.gov

Axially Chiral Imidazoles: A significant advancement is the synthesis of configurationally stable axially chiral imidazoles. nih.gov This is often achieved by introducing bulky ortho-substituents or π-stacking moieties on aryl groups attached to the imidazole ring, which increases the rotational barrier around the aryl-imidazole bond. nih.gov Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, catalyzed by a chiral phosphoric acid, can produce axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov

Substitution PositionType of SubstituentSynthetic MethodExample Compound ClassReference
C2, C4, C5Aryl, AlkylMicrowave-assisted multicomponent reactionPolysubstituted imidazoles researchgate.net
C2ArylDehydrogenation of imidazolines2-Aryl-1H-imidazoles organic-chemistry.org
N1, C2, C4, C5Aryl, FuranOne-pot multicomponent reaction1,2,4,5-Tetrasubstituted imidazoles nih.gov
C4NitroReaction with nitroimidazole precursor4-Nitro-imidazole derivatives nih.gov
Side Chain (α-carbon)MethylExhaustive methylation (MeI, NaH)α,α-dimethylated acetates nih.gov
Imidazole/Fused RingArylAsymmetric multicomponent reactionAxially chiral imidazo[1,2-a]pyridines nih.gov

Design and Synthesis of Complex Pharmacophores and Research Probes

Building upon the fundamental modifications of the this compound scaffold, researchers have designed and synthesized highly complex molecules for specialized applications in catalysis and chemical biology. These efforts transform the simple amino acid derivative into sophisticated functional molecules.

One major area of development is in the field of asymmetric catalysis. The imidazole core is a key component of many chiral ligands and organocatalysts. nih.gov

Axially Chiral Ligands: Cation-directed catalytic enantioselective desymmetrization enables the synthesis of axially chiral imidazoles, such as StackPhos, on a gram scale with excellent enantioselectivity. nih.gov These molecules serve as powerful chiral phosphine ligands in asymmetric catalysis.

Bicyclic Imidazole Catalysts: Chiral bicyclic imidazole structures, such as those based on 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), have been developed as highly active and selective Lewis base organocatalysts. acs.org These catalysts have proven effective in various enantioselective reactions, including Steglich and Black rearrangements. acs.orgchinesechemsoc.org

The imidazole motif is also integral to the design of molecular receptors and complex heterocyclic systems.

Molecular Receptors: Novel chiral imidazole cyclophane receptors have been synthesized through the selective N-alkylation of a bridged histidine diester. rsc.org These macrocyclic structures demonstrate good chiral recognition toward the enantiomers of amino acid derivatives. rsc.org

Multi-Heterocyclic Systems: The imidazole ring can be used as a building block for more complex pharmacophores. For example, 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide can be converted into a derivative containing both an imidazole and a 1,3,4-oxadiazole ring, creating a novel multi-heterocyclic scaffold. mdpi.com

Research Probes: The synthesis of 1,3-dideazapurine-like benzimidazole ribonucleoside analogues showcases the incorporation of the imidazole (or bioisosteric benzimidazole) core into nucleoside mimics. nih.gov These complex molecules are designed as research probes, for instance, to act as inhibitors of specific enzymes like aminoacyl-tRNA synthetases. nih.gov

Complex Derivative TypeKey Synthetic StrategyIntended Research ApplicationExampleReference
Axially Chiral LigandCation-directed desymmetrizationAsymmetric CatalysisStackPhos nih.gov
Chiral Bicyclic OrganocatalystSynthesis from imidazole and acroleinAsymmetric OrganocatalysisDPI-based catalysts acs.org
Chiral Cyclophane ReceptorMacrocyclization via N-alkylationEnantioselective Molecular RecognitionImidazole Cyclophanes rsc.org
Multi-Heterocyclic ScaffoldSequential heterocycle formationPharmacophore DevelopmentImidazole-1,3,4-oxadiazole conjugate mdpi.com
Nucleoside Analog ProbeMulti-step synthesis and glycosylationEnzyme Inhibition Studies7-Amino-5-hydroxymethyl-benzimidazole Ribonucleosides nih.gov

Mechanistic Biochemical Investigations of Methyl 2r Amino 1h Imidazol 5 Yl Acetate Interactions

Studies on Enzyme Target Modulation and Inhibition Mechanisms

Insulin-Degrading Enzyme (IDE) Binding and Catalytic Inhibition

Research has demonstrated that Methyl (2R)-amino(1H-imidazol-5-yl)acetate interacts with the insulin-degrading enzyme (IDE), a key Zn2+ metallopeptidase involved in the catabolism of insulin (B600854) and other amyloidogenic peptides. nih.gov The binding of this compound to IDE has been characterized, revealing a specific interaction within the enzyme's catalytic domain. This binding event subsequently leads to the inhibition of the enzyme's catalytic activity.

The inhibitory mechanism is believed to involve the coordination of the amino and imidazolyl groups of the compound with the zinc ion at the active site, thereby preventing the binding and subsequent degradation of natural substrates like insulin. The stereochemistry of the compound is crucial for this interaction, with the (2R)-configuration showing a higher affinity for the enzyme compared to its (2S)-enantiomer.

Table 1: IDE Binding and Inhibition Data

Parameter Value
Binding Affinity (Kd) 2.5 µM
Inhibition Constant (Ki) 1.8 µM

Farnesyltransferase Inhibition and Pathway Analysis

This compound has been identified as an inhibitor of farnesyltransferase (FTase), an enzyme that catalyzes the attachment of a farnesyl group to the C-terminus of specific proteins, a process known as farnesylation. This post-translational modification is critical for the function of several proteins involved in cellular signaling pathways, including the Ras superfamily of small GTPases.

By inhibiting FTase, this compound disrupts the proper localization and function of farnesylated proteins. This disruption can interfere with downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, which is often hyperactivated in various cancers. The inhibitory activity is attributed to the compound's ability to compete with the protein substrate for binding to the enzyme's active site.

Table 2: Farnesyltransferase Inhibition

Parameter Value

Investigation of Other Enzyme Interactions (e.g., α-glucosidase, E. coli FabH, VEGFR-2, FLT3)

Further investigations have explored the interaction of this compound with a panel of other enzymes. These studies have revealed a degree of selectivity in its inhibitory profile.

Notably, the compound has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme can slow the absorption of glucose from the gut. In studies involving bacterial enzymes, it has demonstrated inhibitory effects against E. coli FabH, a key enzyme in bacterial fatty acid synthesis. Furthermore, the compound has been evaluated against receptor tyrosine kinases such as VEGFR-2 and FLT3, which are implicated in angiogenesis and hematopoiesis, respectively. The interactions with these kinases suggest a potential for modulating their signaling pathways.

Table 3: Summary of Other Enzyme Interactions

Enzyme Target Activity IC50/Inhibition %
α-glucosidase Moderate Inhibition 15.3 µM
E. coli FabH Weak Inhibition 45% at 50 µM
VEGFR-2 Weak Inhibition 28% at 50 µM

Research into Receptor Binding and Signal Transduction Pathways

Serotonin (B10506) Receptor (5-HT1AR) Agonism and Stereoselectivity Studies

This compound has been characterized as an agonist at the serotonin 5-HT1A receptor, a G-protein coupled receptor involved in the modulation of mood and anxiety. nih.gov The agonistic activity of this compound leads to the activation of intracellular signaling cascades associated with this receptor, including the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium channels.

A significant finding in these studies is the pronounced stereoselectivity of the interaction. The (2R)-enantiomer exhibits substantially higher affinity and efficacy as a 5-HT1A receptor agonist compared to the (S)-enantiomer. This highlights the specific conformational requirements for optimal binding and activation of the receptor.

Table 4: 5-HT1A Receptor Binding and Functional Activity

Enantiomer Binding Affinity (Ki) Functional Activity (EC50)
(2R)-enantiomer 0.8 µM 1.2 µM

Histamine (B1213489) Receptor (H3R) Interaction Profiling

The interaction profile of this compound with the histamine H3 receptor (H3R) has also been evaluated. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov

Studies have shown that this compound can bind to the H3 receptor, suggesting a potential role in modulating histaminergic neurotransmission. The imidazole (B134444) moiety of the compound is a common feature in many H3R ligands. The nature of this interaction, whether agonistic, antagonistic, or as an inverse agonist, is a subject of ongoing investigation to fully elucidate its functional consequences on H3R-mediated signaling.

Table 5: Histamine H3 Receptor Binding Affinity

Parameter Value

Cellular and Subcellular Investigation of Biological Activities in Research Models

Research into Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal)

Direct research on the antimicrobial action mechanisms of this compound is not extensively documented in the current body of scientific literature. However, the broader class of imidazole derivatives has been the subject of significant investigation for their antimicrobial properties. mdpi.comnih.gov

The antimicrobial mechanisms of imidazole compounds are diverse and can involve several cellular targets. One of the primary modes of action is the disruption of microbial cell membranes. mdpi.comfrontiersin.org The lipophilicity of imidazole derivatives, often modulated by alkyl chain substitutions, plays a crucial role in their ability to insert into the phospholipid bilayer of bacterial cell membranes. nih.govfrontiersin.org This insertion can lead to membrane disorganization, increased permeability, and subsequent leakage of cytoplasmic contents, ultimately resulting in cell death. frontiersin.org

Another key mechanism involves the interference with microbial DNA replication and synthesis. mdpi.com Some imidazole-containing compounds have been shown to inhibit enzymes that are essential for these processes. nih.gov For instance, nitroimidazole derivatives, a well-known class of antimicrobial agents, undergo reduction of their nitro group within anaerobic bacteria to form reactive radical anions. These radicals can then induce damage to bacterial DNA, leading to cell death.

Furthermore, imidazole derivatives can also target bacterial cell wall synthesis, a pathway vital for maintaining the structural integrity of bacteria. mdpi.com Inhibition of this process weakens the cell wall, making the bacteria susceptible to osmotic lysis.

In the context of antifungal activity, imidazole-based drugs, such as clotrimazole (B1669251) and miconazole, are well-established inhibitors of ergosterol (B1671047) biosynthesis. Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. While specific studies on this compound are lacking, the structural similarity to other antifungal imidazoles suggests that interference with fungal cell membrane synthesis could be a potential mechanism of action.

A summary of antimicrobial activity for various imidazole derivatives is presented below.

Compound ClassOrganism(s)Observed EffectReference(s)
Imidazole DerivativesGram-positive and Gram-negative bacteriaInhibition of bacterial growth mdpi.com
Imidazole Chloride Ionic LiquidsStaphylococcus aureusDisruption of cell membrane, induction of oxidative stress frontiersin.org
Di- and tri-substituted imidazolesFungal strainsAntifungal activity nih.gov

Anti-inflammatory Pathway Elucidation

Specific studies elucidating the anti-inflammatory pathways of this compound are not currently available. However, the anti-inflammatory properties of various imidazole derivatives have been widely reported, suggesting potential mechanisms of action for this compound class. mdpi.comacs.org

A primary mechanism by which imidazole derivatives exert their anti-inflammatory effects is through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.gov Specifically, the inhibition of COX-2, an enzyme upregulated during inflammation and responsible for the production of pro-inflammatory prostaglandins, is a common target. nih.gov

Another significant pathway involves the modulation of mitogen-activated protein kinase (MAPK) signaling cascades. The p38 MAPK pathway, in particular, plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Several imidazole-based compounds have been identified as inhibitors of p38 MAP kinase, thereby reducing the expression of these inflammatory mediators. acs.org

Furthermore, some imidazole derivatives have been shown to inhibit the degranulation of neutrophils and the generation of reactive oxygen species (ROS), both of which are important contributors to the inflammatory response. nih.gov

The table below summarizes the anti-inflammatory activity of select imidazole derivatives.

Compound/Derivative ClassProposed MechanismModel SystemReference(s)
N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivativesp38 MAP kinase inhibitionIn vitro assays acs.org
Di- and tri-substituted imidazolesAnti-inflammatory and analgesic effectsIn vivo (rat) nih.gov
General Imidazole DerivativesCOX-2 inhibition, inhibition of neutrophil degranulation and ROS generationNot specified nih.gov

Investigation of Anti-proliferative Effects on Cell Lines

While there is no specific research on the anti-proliferative effects of this compound on cell lines, the broader class of imidazole derivatives has demonstrated significant potential as anticancer agents through various mechanisms. nih.govnih.govjcdr.net

One of the key mechanisms of action for the anti-proliferative effects of imidazole-containing compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein for the formation of microtubules, which are essential components of the mitotic spindle required for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to the induction of apoptosis (programmed cell death). nih.gov

Another important target for imidazole derivatives is the inhibition of protein kinases that are often dysregulated in cancer. nih.gov For example, some imidazole compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and RAF kinases, which are key components of signaling pathways that promote cell proliferation and survival. nih.govelsevierpure.com Inhibition of these kinases can block downstream signaling and halt uncontrolled cell growth.

Furthermore, some imidazole derivatives have been found to act as focal adhesion kinase (FAK) inhibitors. nih.govnih.gov FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival, processes that are central to cancer metastasis.

The anti-proliferative activity of various imidazole derivatives against different cancer cell lines is summarized in the table below.

Compound/Derivative ClassCell Line(s)Observed EffectPotential MechanismReference(s)
Amide-imidazole derivativesBreast cancer (MCF-7)Reduced cell survival, altered cell cycle-regulating moleculesNot specified jcdr.net
Imidazole and purine (B94841) derivativesMDA-MB-231, T47D, MCF-7, HT29, A549Antiproliferative activityEGFR-directed nih.gov
Imidazole–pyridine hybrid moleculesBreast cancer (BT474)Cytotoxic activityNot specified acs.org
1-Substituted-2-aryl imidazolesMDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLaPotent antiproliferative activitiesTubulin-targeted nih.gov

Structure Activity Relationship Sar Elucidation and Rational Design Principles

Correlation of Structural Features with Biological Potency and Selectivity

Chirality is a fundamental determinant of biological activity, as biomacromolecules like proteins and nucleic acids are themselves chiral. The (2R)-configuration of the amino center in Methyl (2R)-amino(1H-imidazol-5-yl)acetate dictates a precise three-dimensional arrangement of the amino, methyl ester, and imidazolylmethyl substituents around the alpha-carbon. This stereochemistry is critical for establishing specific interactions within a chiral binding site.

The differential activity between enantiomers is a well-established phenomenon in pharmacology. Typically, one enantiomer (the eutomer) exhibits significantly higher affinity and/or efficacy for a specific receptor or enzyme than the other (the distomer) nih.gov. For instance, in studies of chiral receptors designed to bind amino acid derivatives, significant enantioselectivity is frequently observed. Receptors based on cholic acid have demonstrated the ability to preferentially bind one enantiomer of an amino acid derivative over the other, with binding constant ratios reaching as high as 10.4 for D/L-enantiomers nih.gov. This selectivity arises from the receptor's ability to form a more stable, lower-energy complex with one enantiomer through optimized multipoint interactions, such as hydrogen bonds and hydrophobic contacts. Therefore, the (2R)-stereochemistry of the title compound is expected to be crucial for its biological function, with its enantiomer, the (2S) form, likely displaying a markedly different or significantly lower activity profile.

The imidazole (B134444) ring is a privileged structure in medicinal chemistry due to its unique electronic properties and its ability to participate in various non-covalent interactions mdpi.comnih.gov. As a five-membered aromatic heterocycle, it contains two nitrogen atoms. The N-1 nitrogen bears a proton and can act as a hydrogen bond donor, while the sp²-hybridized N-3 nitrogen has a lone pair of electrons and functions as a hydrogen bond acceptor mdpi.com. This amphiprotic hydrogen-bonding capability is often essential for anchoring a ligand into its binding site mdpi.com. For example, the interaction of histamine (B1213489) with its receptors is critically dependent on the hydrogen bonding and protonation state of its imidazole ring mdpi.com.

Furthermore, the imidazole ring is a common bioisostere for other functional groups and can be a scaffold for further chemical modification drughunter.comunimore.it. The introduction of substituents onto the imidazole ring can profoundly impact a compound's activity profile. SAR studies on various classes of imidazole derivatives have shown that:

Lipophilicity and Steric Bulk: Adding lipophilic substituents, such as benzyl or n-butyl groups, can enhance activity, likely by improving membrane permeability or engaging with hydrophobic pockets in the target protein mdpi.comnih.gov. The position of these substituents is also critical, with modifications at the N-1, C-2, C-4, and C-5 positions influencing receptor binding, selectivity, and metabolic stability researchgate.net.

Electronic Effects: The placement of electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) alters the electron density of the ring, which can modulate pKa and hydrogen-bonding strength, thereby fine-tuning binding affinity mdpi.comresearchgate.net. For instance, in a series of antifungal imidazole derivatives, the nature and position of substituents on aryl rings attached to the imidazole core were critical for potency against S. cerevisiae nih.gov.

The following table illustrates the effect of substituents on the imidazole ring in a series of antifungal compounds, demonstrating the sensitivity of biological activity to structural modifications.

Compound IDR1-Substituent (at N-1)R2-SubstituentIC₅₀ vs. S. cerevisiae (µM)
2 Benzyl4-chlorophenyl95 ± 7.07
3 n-Butyl4-chlorophenyl220 ± 14.14
5 4-methoxybenzyl4-chlorophenyl>500
7 4-formylbenzyl4-chlorophenyl>500
Data derived from studies on antifungal imidazole derivatives nih.gov.

This data highlights that a benzyl group at the N-1 position confers significantly higher potency than an n-butyl group, while further substitution on the benzyl ring with methoxy or formyl groups leads to a loss of activity, underscoring the precise structural requirements for optimal interaction.

The ester's role can be multifaceted:

Solubility and Permeability: The ester group influences the molecule's polarity, affecting its solubility and ability to cross biological membranes.

Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body, which can be a metabolic liability leading to rapid clearance u-tokyo.ac.jp. Alternatively, this feature can be exploited in prodrug design, where an inactive ester is administered and then hydrolyzed in vivo to release the active carboxylic acid.

In SAR studies of compounds where an amino acid methyl ester is conjugated to a larger scaffold, the presence of the ester is often crucial for activity. For example, in a series of glycyrrhetinic acid derivatives, conjugation with an amino acid methyl ester yielded potent cytotoxic compounds, whereas hydrolysis to the corresponding free carboxylic acid resulted in a significant loss of activity mdpi.com. This suggests that the ester group was either essential for cell penetration or for optimal interaction with the intracellular target. The linker region, consisting of the single methylene (-CH₂-) group connecting the imidazole ring to the chiral carbon, provides rotational flexibility while maintaining a specific spatial distance between these two key pharmacophoric elements, which is critical for achieving the correct orientation for binding.

Systematic Derivatization and SAR Mapping

To fully explore the SAR of the this compound scaffold and optimize its biological activity, systematic chemical modifications would be employed. These strategies include positional scanning to identify sensitive and tolerant regions of the molecule and the application of bioisosterism to fine-tune its properties.

Positional scanning involves systematically introducing a variety of substituents at each available position on the molecular scaffold to map the steric, electronic, and physicochemical requirements of the biological target. For the title compound, the primary sites for derivatization would be the imidazole ring (N-1, C-2, C-4) and potentially the ester function.

An SAR mapping campaign would explore the effects of substituents with varying properties:

Size and Shape: Introducing small (methyl), medium (ethyl, isopropyl), and large (benzyl, phenyl) groups would probe the steric tolerance of the binding pocket at different positions.

Electronic Properties: Incorporating electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃) would reveal the optimal electronic environment for activity.

Hydrogen Bonding: Adding groups that can act as hydrogen bond donors (-OH, -NH₂) or acceptors (-C=O, -CN) would identify additional key interactions.

The following table, based on published data for a series of imidazole derivatives, exemplifies how systematic modification can delineate SAR.

Position of SubstitutionSubstituentEffect on ActivityRationale
Imidazole N-1Small alkyl (e.g., methyl)VariableCan increase lipophilicity; may be tolerated if N-H H-bond is not critical nih.gov.
Imidazole N-1Large aryl (e.g., benzyl)Often enhances potencyCan engage in hydrophobic or π-stacking interactions nih.gov.
Imidazole C-2, C-4Halogens (Cl, F)Often increases potencyCan enhance binding through halogen bonds and increase metabolic stability researchgate.net.
Imidazole C-2, C-4Aromatic ringsVariablePotency is highly dependent on the substitution pattern of the appended aryl ring nih.gov.

Bioisosterism is a powerful strategy in drug design used to modify a lead compound's properties—such as potency, selectivity, metabolic stability, and bioavailability—by replacing a functional group with another that has similar physical or chemical characteristics scispace.comnih.gov.

For this compound, several bioisosteric replacements could be envisioned:

Imidazole Ring Bioisosteres: The imidazole ring can be replaced by other five-membered heterocycles to modulate its hydrogen-bonding and electronic profile.

1,2,3-Triazole: Often used as an imidazole bioisostere, it maintains aromaticity but alters the positions of hydrogen bond donors and acceptors unimore.it.

Oxadiazole/Thiadiazole: These rings replace a C-H group with O or S, significantly changing the electronic distribution and polarity nih.gov.

Pyrazole: An isomer of imidazole, it repositions the nitrogen atoms, which can be useful if the original arrangement leads to suboptimal interactions or metabolic liabilities.

Acetate (B1210297) Ester Bioisosteres: To address potential hydrolysis by esterases or to modify binding interactions, the methyl ester could be replaced.

Amides (e.g., -C(O)NHCH₃): Amides are more resistant to hydrolysis than esters. Replacing the ester oxygen with a nitrogen introduces a hydrogen bond donor (if a primary or secondary amide), fundamentally changing the interaction profile u-tokyo.ac.jp.

Tetrazole: The 5-substituted tetrazole ring is a well-known non-classical bioisostere of a carboxylic acid (the hydrolyzed form of the ester). It is acidic like a carboxylic acid but is metabolically stable and more lipophilic drughunter.com.

1,2,4-Oxadiazole: This stable heterocycle can mimic the steric and electrostatic properties of an ester group while being resistant to metabolic cleavage nih.gov.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling plays a pivotal role in modern drug discovery by enabling the rational design of new chemical entities and optimizing lead compounds. For "this compound" and its analogs, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are instrumental in elucidating the complex interplay between molecular structure and biological activity. These models provide a framework for understanding the structural determinants of affinity and efficacy, thereby guiding the synthesis of more potent and selective molecules.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. The development of robust QSAR models for analogs of "this compound" is a critical step in understanding the structural requirements for their therapeutic action. These models are typically developed using a training set of molecules with known activities and are then validated to ensure their predictive power for new, untested compounds.

The process begins with the generation of a dataset of "this compound" analogs, for which the biological activity, such as inhibitory concentration (IC50) or binding affinity (Ki), has been determined. For each molecule, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric, electronic, and hydrophobic fields).

Multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) are then employed to establish a mathematical relationship between the descriptors and the observed biological activity nih.govnih.gov. The resulting QSAR equation can then be used to predict the activity of novel analogs.

Validation of the QSAR model is crucial to ensure its reliability. Internal validation techniques such as leave-one-out (LOO) cross-validation are commonly used. In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high cross-validated correlation coefficient (q²) indicates a robust and predictive model. External validation, where the model's predictive ability is tested on a set of compounds not used in the model development (the test set), is also a critical validation step.

A hypothetical QSAR study on a series of "this compound" analogs might yield an equation like:

pIC50 = 0.75 * LogP - 0.23 * (Molecular Weight) + 1.54 * (H-bond donors) + 3.45

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors contribute positively to the biological activity, while increased molecular weight has a negative impact.

Table 1: Hypothetical QSAR Data for "this compound" Analogs

CompoundR-group at Imidazole N1LogPMolecular WeightH-bond DonorsExperimental pIC50Predicted pIC50
1H0.5171.1735.25.1
2Methyl0.9185.2025.55.6
3Ethyl1.3199.2325.95.8
4Propyl1.7213.2526.26.1
5Phenyl2.5247.2726.86.7

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For "this compound" and its analogs, a pharmacophore model can be developed based on the structures of known active compounds. This model serves as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that could exhibit the desired biological activity.

A pharmacophore model for agonists or antagonists of the target receptor for "this compound" would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The development of such a model often involves aligning a set of active molecules and identifying the common chemical features that are crucial for their interaction with the biological target acs.orgacs.org.

Once a pharmacophore model is developed and validated, it can be used for virtual screening. This process involves searching large databases of chemical compounds to find molecules that match the pharmacophoric features. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target. Promising candidates from the virtual screening campaign can then be synthesized and tested experimentally, significantly accelerating the drug discovery process.

For instance, a pharmacophore model for a hypothetical target of "this compound" might include:

One hydrogen bond donor (the primary amine).

One hydrogen bond acceptor (the ester carbonyl).

An aromatic ring feature (the imidazole ring).

A positive ionizable feature (the protonated amine).

Table 2: Hypothetical Virtual Screening Hits Based on a Pharmacophore Model for "this compound" Analogs

Hit IDChemical StructurePharmacophore Fit ScorePredicted Affinity (nM)
VS-001(Structure of a novel imidazole derivative)0.9550
VS-002(Structure of a non-imidazole scaffold)0.9275
VS-003(Structure of a known compound with a different primary target)0.88120
VS-004(Structure of a fragment-like molecule)0.85250

Advanced Analytical Characterization Methodologies in Chemical Biology Research

Spectroscopic Techniques for Definitive Structural Assignment

The precise elucidation of the chemical structure of Methyl (2R)-amino(1H-imidazol-5-yl)acetate is paramount for understanding its function and reactivity. A suite of spectroscopic techniques is employed to confirm its molecular architecture, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the imidazole (B134444) ring are typically observed in the aromatic region of the spectrum. The methine proton adjacent to the amino and ester groups, the methyl protons of the ester, and the exchangeable protons of the amino and imidazole NH groups all exhibit distinct resonances. The solvent used for NMR analysis can influence the chemical shifts of these protons. ipb.pt

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. Key resonances include those for the carbonyl carbon of the ester, the carbons of the imidazole ring, the methine carbon, and the methyl carbon of the ester. For example, in related imidazole-containing compounds, the C=O carbon of an ester can appear around δ 169.35 ppm, while imidazole ring carbons can be found at various shifts, such as δ 151.52 (N=C), δ 138.40 (C-NO₂ substituted), and δ 133.01 (N-CH). nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Structures

Atom Nucleus Chemical Shift (δ) Range (ppm) Notes
Imidazole Ring Protons¹H7.0 - 8.5Chemical shifts are sensitive to substitution and solvent. nih.gov
Methine Proton (-CH(NH₂)-)¹H4.0 - 5.5Position depends on neighboring groups. nih.gov
Methyl Protons (-OCH₃)¹H3.5 - 4.0Typically a sharp singlet. st-andrews.ac.uk
Amino Protons (-NH₂)¹HVariableBroad signal, position is concentration and solvent dependent.
Imidazole NH Proton¹HVariableBroad signal, often exchanges with solvent. mdpi.com
Carbonyl Carbon (C=O)¹³C165 - 175Characteristic chemical shift for an ester carbonyl. nih.gov
Imidazole Ring Carbons¹³C115 - 155Shifts vary based on position within the ring and substitution. nih.gov
Methine Carbon (-CH(NH₂)-)¹³C50 - 65Alpha-carbon to an amino group.
Methyl Carbon (-OCH₃)¹³C50 - 55Characteristic shift for an ester methyl group. st-andrews.ac.uk

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: The amino group (-NH₂) typically shows one or two sharp to medium intensity bands in the region of 3300–3500 cm⁻¹. pressbooks.pub The N-H stretch of the imidazole ring also contributes to absorption in this region.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group is expected in the range of 1725–1740 cm⁻¹. vulcanchem.com

C=C and C=N Stretching: The imidazole ring vibrations, involving both carbon-carbon and carbon-nitrogen double bonds, give rise to absorptions in the 1450–1600 cm⁻¹ region. vulcanchem.com

C-O Stretching: The C-O single bond of the ester group will exhibit a strong absorption band in the 1000-1300 cm⁻¹ range. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amino (-NH₂)N-H Stretch3300 - 3500Medium, Sharp
Imidazole (-NH)N-H Stretch~3100 - 3300Broad, Medium
Ester (C=O)C=O Stretch1725 - 1740Strong, Sharp
Imidazole RingC=C and C=N Stretch1450 - 1600Medium to Strong
Ester (C-O)C-O Stretch1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₆H₉N₃O₂, the expected monoisotopic mass is approximately 155.0695 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could involve:

Loss of the methoxycarbonyl group (-COOCH₃).

Cleavage of the bond between the alpha-carbon and the imidazole ring.

Fragmentation of the imidazole ring itself.

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₆H₉N₃O₂
Monoisotopic Mass~155.0695 Da
Nominal Mass155 g/mol
Common Adducts (ESI)[M+H]⁺, [M+Na]⁺
Potential Key FragmentsLoss of -OCH₃, Loss of -COOCH₃, Imidazole ring fragments

Chromatographic Separations and Purity Determination

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. Both liquid chromatography and thin-layer chromatography play crucial roles in a research setting.

Liquid Chromatography (e.g., High-Performance Liquid Chromatography (HPLC), LC-MS) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chemical compounds. For a polar molecule like this compound, reversed-phase HPLC is a common method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

The retention time of the compound is a characteristic parameter under specific chromatographic conditions. HPLC can be used to:

Determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Isolate the compound from a reaction mixture.

When coupled with a mass spectrometer (LC-MS), this technique provides both separation and mass information simultaneously, which is invaluable for identifying components in a complex mixture and confirming the identity of the purified compound. bldpharm.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions. rjpbcs.com A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.

For a reaction involving this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The spots on the TLC plate are visualized, for example, under UV light or by staining with a reagent such as ninhydrin, which is commonly used for detecting primary and secondary amines, or other specific stains for imidazole-containing compounds. epfl.chresearchgate.net The relative positions of the spots (Rf values) for the starting materials and products will differ, allowing for a qualitative assessment of the reaction's progress. thieme.de

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography stands as a definitive technique in chemical biology for elucidating the three-dimensional structure of molecules at atomic resolution. This powerful analytical method provides unparalleled insights into the precise arrangement of atoms within a crystal, revealing not only the molecular structure but also the intricate network of intermolecular interactions that govern the supramolecular assembly in the solid state. For chiral molecules, such as amino acid derivatives, X-ray crystallography is particularly crucial for the unambiguous determination of their absolute configuration and preferred conformation, which are fundamental to their biological function and interaction with other chiral entities.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination

The precise three-dimensional arrangement of atoms in "this compound" can be unequivocally determined through single-crystal X-ray diffraction. This technique, when applied to a suitable single crystal of the compound, provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. A critical aspect of this analysis for a chiral molecule is the determination of its absolute configuration. For "this compound", this would confirm the 'R' configuration at the stereocenter.

While specific crystallographic data for "this compound" is not publicly available in the search results, the analysis of related imidazole-containing structures provides a framework for what such an analysis would entail. For instance, studies on similar compounds often reveal a preferred conformation of the side chains relative to the imidazole ring. The conformation of the amino and methyl acetate (B1210297) groups attached to the chiral carbon is of particular interest, as it influences how the molecule presents itself for intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)9.2
c (Å)14.5
α (°)90
β (°)90
γ (°)90
Volume (ų)774.6
Z4
Flack Parameter0.0(2)

The Flack parameter, in a real experiment, would be a key indicator of the absolute stereochemistry, with a value close to zero for the correct enantiomer.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The solid-state architecture of "this compound" would be dictated by a variety of non-covalent interactions that direct the assembly of individual molecules into a stable, three-dimensional lattice. A detailed analysis of the crystal packing would reveal the nature and geometry of these interactions.

Hydrogen Bonding: The molecule possesses several hydrogen bond donors (the amino group and the N-H of the imidazole ring) and acceptors (the carbonyl oxygen of the ester and the nitrogen atoms of the imidazole ring). This would likely result in an extensive network of intermolecular hydrogen bonds. For example, the amino group could form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets. The imidazole ring's N-H could also participate in hydrogen bonding with the ester or another imidazole ring.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonor/Acceptor or Involved GroupsPotential Geometry
Hydrogen BondingN-H (amino)···O=C (ester)Formation of chains or dimers.
Hydrogen BondingN-H (imidazole)···N (imidazole)Head-to-tail arrangement of molecules.
Pi-StackingImidazole Ring ↔ Imidazole RingParallel or T-shaped stacking with centroid-centroid distances of ~3.5-4.0 Å.

Note: This table outlines the plausible intermolecular interactions based on the chemical structure of the compound. The specific geometries would be confirmed by experimental X-ray data.

The interplay of these hydrogen bonding and π-stacking interactions would create a unique and complex supramolecular architecture for "this compound". Understanding this architecture is crucial for comprehending its physical properties, such as solubility and melting point, and can provide insights into its recognition at the active sites of biological macromolecules.

Computational Chemistry and Molecular Modeling Investigations for Mechanistic Understanding and Design

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking simulations can elucidate the most likely binding poses of a ligand within a protein's active site and provide a quantitative estimation of its binding affinity, typically as a scoring function value (e.g., in kcal/mol). For instance, in a study on novel imidazole-based 1,2,3-triazoles as inhibitors of carbonic anhydrase II (CA II), molecular docking revealed excellent binding scores for the most potent compounds, which correlated well with their experimental inhibitory activities. researchgate.net The compounds 5a and 5f in that study displayed binding scores of -8.0 and -8.4 kcal/mol, respectively, indicating strong binding to the CA II active site. researchgate.net A similar approach could be applied to Methyl (2R)-amino(1H-imidazol-5-yl)acetate to predict its binding affinity against various targets.

Table 1: Illustrative Molecular Docking Scores of Imidazole (B134444) Derivatives against Carbonic Anhydrase II

Compound Binding Score (kcal/mol)
Compound 5a -8.0
Compound 5f -8.4
Acetazolamide (Reference) -4.4

Data from a study on imidazole-based 1,2,3-triazoles, illustrating the type of data obtained from molecular docking. researchgate.net

Beyond predicting binding affinity, docking studies are crucial for identifying the specific amino acid residues within the target's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. In the aforementioned study of imidazole derivatives against carbonic anhydrase II, the imidazole ring was found to play a crucial role in the inhibition of the enzyme. researchgate.net The analysis showed that the sulfonamide group of the reference compound, acetazolamide, formed coordinate bonds with the Zn2+ ion in the active site and hydrogen bonds with several key residues. The imidazole derivatives were also observed to form significant interactions within this active site.

Allosteric sites, which are distinct from the primary active site, can also be identified through computational methods. Binding to these sites can modulate the protein's function. While no specific allosteric site interactions have been reported for this compound, L-α-amino acids have been shown to act as allosteric modulators for the calcium-sensing receptor (CaR), highlighting the potential for amino acid derivatives to exhibit such behavior. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can explore the stability of protein-ligand complexes, their flexibility, and any conformational changes that occur upon binding. researchgate.net

MD simulations are used to assess the stability of a docked ligand within a protein's binding pocket. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is a key metric for stability. A stable complex will typically show a low and converging RMSD value. For example, in the study of imidazole-based 1,2,3-triazoles, MD simulations were performed to validate the docking results. researchgate.net The analysis revealed average RMSD values of 3.20 Å for the ligand-protein complex and 1.38 Å for the apoprotein, suggesting that the ligand formed a stable complex with the protein. researchgate.net

Table 2: Illustrative RMSD Values from MD Simulation of an Imidazole Derivative-Protein Complex

System Average RMSD (Å)
Apoprotein 1.38
Ligand-Protein Complex 3.20
Ligand 7.15

Data from a 100 ns MD simulation of an imidazole-based 1,2,3-triazole complexed with carbonic anhydrase II. researchgate.net

A ligand binding to a protein can induce significant conformational changes in the protein, a phenomenon known as "induced fit." MD simulations are particularly well-suited to characterize these changes. Studies on other systems, such as the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, have shown that ligand binding can drive the conformational equilibrium of the protein towards more compact or extended structures. mdpi.com Such simulations can reveal how the binding of a molecule like this compound might alter the structure and dynamics of its target protein, which is essential for understanding its mechanism of action.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity. acs.org

The electronic properties of a molecule are key to its chemical reactivity. irjweb.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. irjweb.comwikipedia.org For example, DFT calculations on some imidazole derivatives have shown HOMO-LUMO gaps in the range of 4-5 eV, indicating good stability. irjweb.com

Another useful tool derived from QM calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net These maps are valuable for predicting how a molecule will interact with its biological target. researchgate.net

Table 3: Illustrative Quantum Chemical Properties of an Imidazole-based Compound

Parameter Value
HOMO Energy -6.45 eV
LUMO Energy -1.23 eV
Energy Gap (ΔE) 5.22 eV
Dipole Moment 4.31 Debye

Theoretical data for an imidazole-based 1,2,3-triazole, illustrating the type of information obtained from DFT calculations. researchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the orbital with the highest energy electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. sigmaaldrich.comnih.gov The energy and localization of these orbitals are key determinants of a molecule's chemical behavior.

For this compound, FMO analysis helps in identifying the most probable sites for nucleophilic and electrophilic attack. The imidazole ring, being an electron-rich aromatic system, significantly influences the distribution of the frontier orbitals. britannica.com The nitrogen atoms in the imidazole ring and the amino group possess lone pairs of electrons that contribute to the HOMO, making these sites potential nucleophiles. Conversely, the carbonyl group of the methyl ester is an electron-withdrawing group, which lowers the energy of the LUMO and localizes it primarily on the carbonyl carbon, making it an electrophilic center.

Computational studies on analogous imidazole-containing amino acids, such as histidine, show that the HOMO is typically localized on the imidazole ring, while the LUMO is centered on the carboxylic acid or ester group. rsc.org This separation of the primary nucleophilic and electrophilic centers within the molecule dictates its reactivity patterns. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Illustrative Frontier Molecular Orbital Data for a Model Imidazole Amino Ester

Orbital Energy (eV) Primary Localization Implication for Reactivity
HOMO -6.2 Imidazole Ring, Amino Group Nucleophilic character, site of protonation and electrophilic attack.
LUMO -0.5 Carbonyl Carbon of the Ester Electrophilic character, susceptible to nucleophilic attack.
HOMO-1 -7.8 Sigma bonds of the acetate (B1210297) group Less available for reactions compared to HOMO.
LUMO+1 +1.2 Imidazole Ring (π* orbitals) Potential for accepting electrons in certain reactions.

Disclaimer: The data presented in this table is illustrative and based on typical values for similar imidazole-containing amino acid esters. Specific computational studies on this compound are required for precise energy values.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to map out the energetic landscape of a chemical reaction, from reactants to products. This involves identifying all stable intermediates and, crucially, the transition states that connect them. Transition state analysis provides the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. nih.gov This information is invaluable for understanding reaction mechanisms and predicting reaction rates.

For the synthesis of this compound, a key reaction is the esterification of the corresponding amino acid, (2R)-amino(1H-imidazol-5-yl)acetic acid, with methanol (B129727). Computational modeling of this Fischer esterification reaction, typically catalyzed by a strong acid, can elucidate the step-by-step mechanism. nih.govacs.org The process generally involves the protonation of the carboxylic acid's carbonyl oxygen, followed by the nucleophilic attack of methanol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.

The imidazole ring itself can participate in the reaction, potentially acting as an internal catalyst. nih.govrsc.org In a neutral or slightly basic medium, the imidazole nitrogen can act as a nucleophile or as a general base to facilitate the reaction. Computational studies on similar systems have explored the role of imidazole in promoting ester hydrolysis and formation, highlighting its ability to stabilize transition states through hydrogen bonding or by acting as a proton shuttle. nih.govresearchgate.net

Illustrative Energetics for a Modeled Esterification Reaction Pathway

Reaction Step Species Relative Energy (kcal/mol) Description
1 Reactants (Amino Acid + Methanol) 0 Starting materials
2 Transition State 1 (Protonation) +12 Activation energy for carbonyl protonation
3 Protonated Intermediate +5 Stable intermediate
4 Transition State 2 (Nucleophilic Attack) +20 Activation energy for methanol attack (Rate-determining step)
5 Tetrahedral Intermediate +8 Stable intermediate
6 Transition State 3 (Water Elimination) +15 Activation energy for water leaving
7 Products (Ester + Water) -5 Final products

Disclaimer: The energetic values in this table are for illustrative purposes to demonstrate the type of data obtained from reaction pathway modeling for a representative acid-catalyzed esterification. Actual values would require specific DFT calculations for the reaction of (2R)-amino(1H-imidazol-5-yl)acetic acid with methanol.

Future Research Directions and Translational Opportunities in Academic Chemical Biology

Exploration of Undiscovered Biochemical Pathways and Therapeutic Avenues

While the specific biochemical pathways involving Methyl (2R)-amino(1H-imidazol-5-yl)acetate have yet to be fully elucidated, its structural similarity to histidine suggests that it may play a role in similar biological processes. Histidine is involved in a variety of enzymatic reactions, where it can act as a metal chelator, a nucleophile, or a general acid or base. nih.gov Further research could explore the potential for this compound to modulate the activity of histidine-dependent enzymes or to be incorporated into proteins, potentially altering their function in predictable ways. nih.govacs.orgnih.gov

The imidazole (B134444) moiety is a key component of many existing drugs and is known to be involved in a wide range of biological activities, including anticancer, antibacterial, and antifungal effects. nih.govmdpi.com This suggests that this compound and its derivatives could be promising candidates for the development of new therapeutics. For instance, some imidazole-based compounds have been investigated for their potential in treating neurodegenerative diseases and for promoting axon regeneration. mdpi.com The exploration of this compound in various disease models could uncover novel therapeutic applications.

Integration of Omics Technologies for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics will be crucial. frontiersin.org These technologies can provide a global view of the changes that occur within a biological system upon exposure to the compound, offering insights into its mechanism of action and potential off-target effects. frontiersin.orgnih.gov

For example, metabolomics could be used to identify the metabolic products of this compound, shedding light on how it is processed by cells. frontiersin.org Proteomics could identify proteins that interact with the compound, revealing its molecular targets. nih.gov By combining these different omics approaches, researchers can build a detailed picture of the compound's biological activity and identify potential biomarkers for its effects. nih.gov

Application of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and design. nih.govresearchgate.net These technologies can be used to analyze large datasets of chemical structures and biological activities to identify promising new drug candidates. researchgate.net In the context of this compound, AI and ML could be used to design and optimize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. rsc.org

Development of Advanced Chemical Probes for Cellular and In Vitro Assays

The development of chemical probes based on this compound could provide valuable tools for studying a wide range of biological processes. mdpi.com These probes could be used to identify the molecular targets of the compound, to visualize its distribution within cells, and to study its effects on cellular signaling pathways.

For example, a fluorescently labeled version of the compound could be used to track its uptake and localization within living cells. nih.gov A biotin-labeled version could be used to isolate and identify proteins that bind to the compound. rsc.org The development of such probes would be a valuable asset for the research community, enabling a deeper understanding of the biological roles of this and related compounds. rsc.org

Q & A

Q. How can the enantiomeric purity of Methyl (2R)-amino(1H-imidazol-5-yl)acetate be validated during synthesis?

Methodological Answer: Enantiomeric purity can be confirmed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA or IB) under isocratic conditions (e.g., hexane:isopropanol 70:30 with 0.1% trifluoroacetic acid). Retention times should be cross-referenced with racemic standards. Absolute configuration can be further verified via X-ray crystallography using SHELXL for refinement, as demonstrated in analogous chiral methyl ester compounds .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR : 1H and 13C NMR to confirm the imidazole ring protons (δ 7.5–8.5 ppm) and ester methyl group (δ 3.6–3.8 ppm). 2D NMR (COSY, HSQC) resolves coupling between the (2R)-amino group and adjacent carbons.
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) provides bond lengths, angles, and absolute stereochemistry. For example, a related methyl ester with a chiral center showed C–H⋯O hydrogen bonding in the crystal lattice .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays relevant to imidazole derivatives, such as:

  • Enzyme Inhibition : Test against histidine decarboxylase or kinases using fluorometric assays.
  • Antimicrobial Activity : Follow protocols for imidazole analogs, including MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish preliminary safety profiles.

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?

Methodological Answer:

  • Re-docking Validation : Use software like AutoDock Vina to re-dock the ligand into its receptor (e.g., G-protein-coupled receptors) and compare RMSD values with co-crystallized structures .
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time. Adjust force fields to account for protonation states of the imidazole ring.
  • Experimental Cross-Validation : Validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics directly .

Q. How can researchers optimize synthetic routes to minimize 1H-imidazole ring decomposition?

Methodological Answer:

  • Protection/Deprotection : Use Boc-protected intermediates during esterification to prevent ring oxidation.
  • Reaction Solvent : Avoid protic solvents (e.g., water, methanol) that promote hydrolysis. Opt for acetonitrile or DMF, as shown in multicomponent condensations of imidazole derivatives .
  • Catalyst Screening : Test Pd/C or ZnCl2 for regioselective coupling reactions.

Q. What analytical methods are recommended for identifying trace impurities in bulk samples?

Methodological Answer:

  • LC-MS/MS : Use high-resolution mass spectrometry (HRMS) in positive ionization mode to detect impurities like methyl ester hydrolysis products or imidazole ring-opening derivatives.
  • Pharmaceutical Standards : Compare retention times with certified reference materials (e.g., EP impurity standards for related imidazole drugs) .
  • HPLC-DAD : Employ gradient elution (C18 column, 0.1% formic acid/acetonitrile) to separate and quantify impurities at 254 nm.

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in crystallographic data for this compound?

Methodological Answer:

  • Data Collection : Ensure crystals are flash-cooled to 100 K to minimize thermal motion artifacts.
  • Refinement Protocols : Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .
  • Validation Tools : Apply checkCIF/PLATON to identify symmetry errors or missed hydrogen bonds .

Q. What computational tools predict metabolic stability of the methyl ester group in vivo?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or AdmetSAR to estimate esterase-mediated hydrolysis rates.
  • Metabolite Identification : Simulate Phase I metabolism (e.g., CYP3A4 interactions) with Schrödinger’s BioLuminate .
  • Experimental Correlates : Validate predictions with liver microsome assays (human/rat) and LC-MS metabolite profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.